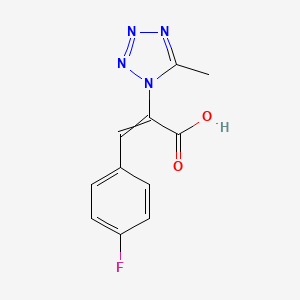
3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid is a useful research compound. Its molecular formula is C11H9FN4O2 and its molecular weight is 248.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid (CAS No. 501908-90-3) is a compound that has garnered attention due to its potential biological activities, particularly as a selective activator of the glycine receptor and its interactions with various ion channels. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C₁₁H₉FN₄O₂
- Molecular Weight : 248.22 g/mol
- IUPAC Name : (E)-3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)prop-2-enoic acid
This compound functions primarily as an activator of the glycine receptor , which is crucial for inhibitory neurotransmission in the central nervous system. It binds selectively to the glycine site on the GABAA receptor, enhancing chloride conductance, which can lead to increased inhibitory effects on neuronal excitability .
Additionally, this compound has been identified as an inhibitor of voltage-gated sodium and calcium channels , suggesting a multifaceted role in modulating synaptic transmission and neuronal activity .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Study 1: Glycine Receptor Activation
In a study evaluating the effects of various compounds on glycine receptors, this compound was shown to have a high affinity for the glycine receptor. This study highlighted its potential as a therapeutic agent for conditions characterized by dysregulated inhibitory neurotransmission, such as epilepsy and anxiety disorders .
Study 2: Ion Channel Interaction
Research focusing on ion channel modulation demonstrated that this compound effectively inhibits voltage-gated sodium channels in neuronal cells. The inhibition was dose-dependent, suggesting that it may be useful in managing pain or conditions involving hyperexcitability of neurons .
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the tetrazole moiety significantly influence the compound's biological activity. Variations in substituents on the phenyl ring also affected receptor binding affinity and selectivity, paving the way for the design of more potent derivatives .
特性
IUPAC Name |
3-(4-fluorophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZJOOFYNBPDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














